molecular formula C25H23FN4OS B2934604 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 763139-01-1

2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2934604
CAS No.: 763139-01-1
M. Wt: 446.54
InChI Key: GMGMNLCMONDRHO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted at positions 4 and 5 with a 4-fluorophenyl and benzyl group, respectively. The sulfanyl group at position 3 connects to an acetamide moiety, which is further linked to a 4-ethylphenyl group.

Properties

IUPAC Name

2-[[5-benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4OS/c1-2-18-8-12-21(13-9-18)27-24(31)17-32-25-29-28-23(16-19-6-4-3-5-7-19)30(25)22-14-10-20(26)11-15-22/h3-15H,2,16-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGMNLCMONDRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763139-01-1
Record name 2-((5-BENZYL-4-(4-F-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-ETHYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Benzyl Group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the Sulfanyl Linkage: This involves the reaction of a thiol with the triazole ring.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly interesting due to its known biological activity.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The triazole ring and fluorophenyl group are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, physical properties, and reported bioactivities:

Compound Name / ID R4 (Triazole) R5 (Triazole) R (Acetamide) Melting Point (°C) Bioactivity Key References
Target Compound : 2-{[5-Benzyl-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Ethylphenyl)Acetamide 4-Fluorophenyl Benzyl 4-Ethylphenyl N/A Hypothesized Orco receptor modulation; potential antimicrobial activity [Hypothesized]
VUAA1 : N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide () Ethyl 3-Pyridinyl 4-Ethylphenyl N/A Orco agonist; activates insect olfactory cation channels
Compound 9c (): Bis(4-Fluorophenyl)-N-(4-Bromophenyl)Acetamide 4-Fluorophenyl 4-Fluorophenyl 4-Bromophenyl 219.3 Antimicrobial activity (exact mechanism unspecified)
Compound 9e (): N-(4-Fluorophenyl)-4-(4-Fluorophenyl)-5-Phenyl Acetamide 4-Fluorophenyl Phenyl 4-Fluorophenyl 220.1 High melting point suggests crystalline stability; antimicrobial candidate
Compound 6a (): 2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide Allyl Pyridin-2-yl Unspecified 182–184 Synthetic focus; no explicit bioactivity reported
OLC-12 (): 2-(4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl-N-(4-Isopropylphenyl)Acetamide Ethyl 4-Pyridinyl 4-Isopropylphenyl N/A Orco agonist; structural analog of VUAA1 with enhanced lipophilicity

Key Structural and Functional Insights:

Bromophenyl (Compound 9c) and 4-ethylphenyl substituents (Target, VUAA1) contribute to steric bulk, which could influence receptor specificity or metabolic stability .

Physical Properties: Melting points for fluorophenyl-substituted analogs (e.g., 219–247°C in ) are higher than non-fluorinated derivatives (e.g., 161–184°C in ), likely due to increased crystallinity from aromatic stacking .

Synthetic Considerations :

  • Triazole-thioacetamides are typically synthesized via cyclization of thiosemicarbazides or nucleophilic substitution reactions. The target compound’s benzyl group may require protective strategies to avoid side reactions during synthesis .

Biological Activity: VUAA1 and OLC-12 demonstrate the importance of the 4-ethylphenyl acetamide group in Orco agonism, suggesting the target compound may share this activity .

Biological Activity

The compound 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and reports.

  • Molecular Formula : C26H26FN3S
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the presence of the triazole ring, which is known to interact with various biological targets. Triazoles are recognized for their antifungal and anticancer properties, often functioning through inhibition of specific enzymes or receptors involved in cellular processes.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. In a study focused on similar compounds, it was found that triazole-based structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study:
A compound structurally similar to the target compound was screened against multiple cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM, indicating moderate to high potency against these cells .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound may possess significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the sulfanyl group may contribute to the compound's ability to interact with biological targets effectively.

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